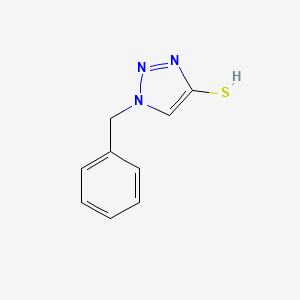
1-Benzyl-1H-1,2,3-triazole-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1H-1,2,3-triazole-4-thiol is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a thiol group (-SH) attached to the fourth position of the triazole ring, and a benzyl group attached to the nitrogen atom at the first position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1H-1,2,3-triazole-4-thiol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu) to enhance regioselectivity and yield. The general synthetic route can be summarized as follows:
Preparation of Azide Intermediate: The starting material, benzyl halide, is reacted with sodium azide to form benzyl azide.
Cycloaddition Reaction: Benzyl azide is then subjected to a cycloaddition reaction with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of Thiol Group: The resulting triazole compound is further reacted with thiolating agents to introduce the thiol group at the fourth position of the triazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst has been developed to achieve high yields and functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-1H-1,2,3-triazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Alkyl halides or acyl halides in the presence of a base
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anion.
Substitution: Thioethers, thioesters
Applications De Recherche Scientifique
1-Benzyl-1H-1,2,3-triazole-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Acts as a ligand in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Industry: Used as a corrosion inhibitor and in the development of new materials .
Mécanisme D'action
The mechanism of action of 1-Benzyl-1H-1,2,3-triazole-4-thiol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can form stable complexes with proteins, affecting their function and stability.
Pathways: The compound may interfere with cellular signaling pathways, leading to altered cellular responses
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-1,2,3-triazole-4-thiol can be compared with other similar compounds, such as:
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar structure but lacks the thiol group, resulting in different chemical reactivity and biological activity.
1H-1,2,4-Triazole-3-thiol: Contains a thiol group but differs in the position of the nitrogen atoms in the triazole ring, leading to distinct properties.
Benzotriazole: Lacks the benzyl and thiol groups, used primarily as a corrosion inhibitor
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Propriétés
Numéro CAS |
36811-24-2 |
|---|---|
Formule moléculaire |
C9H9N3S |
Poids moléculaire |
191.26 g/mol |
Nom IUPAC |
1-benzyltriazole-4-thiol |
InChI |
InChI=1S/C9H9N3S/c13-9-7-12(11-10-9)6-8-4-2-1-3-5-8/h1-5,7,13H,6H2 |
Clé InChI |
BTKIWDJBWIETEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(N=N2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



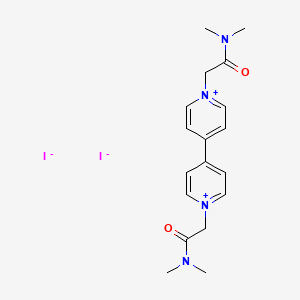
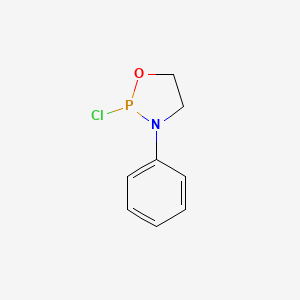
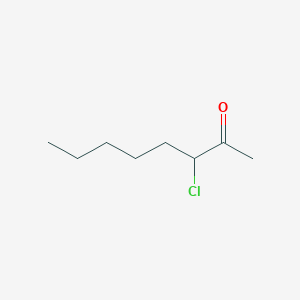
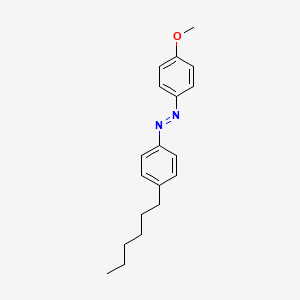
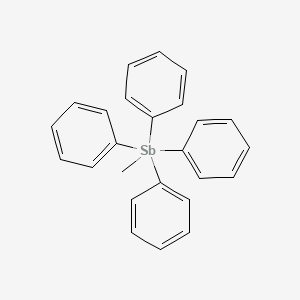

![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)
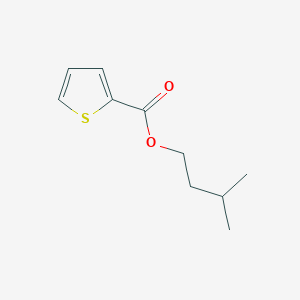
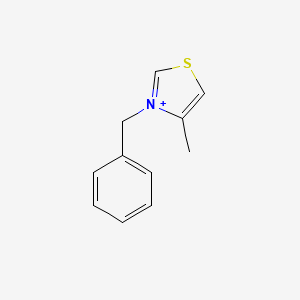
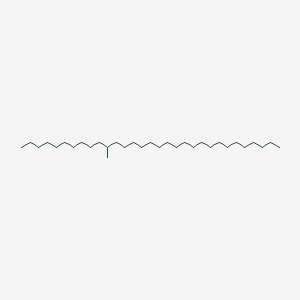
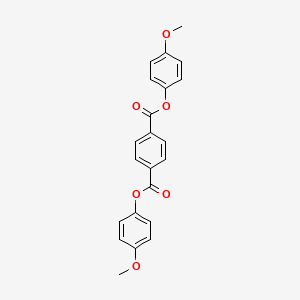
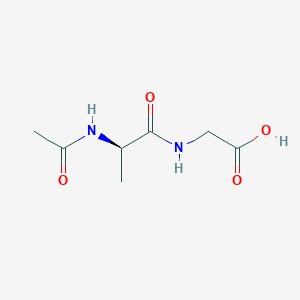
![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)
